

Application Notes and Protocols: Regioselective Nitration of 4-Methoxy-1-indanone

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Compound of Interest

Compound Name: 4-Methoxy-1-indanone

Cat. No.: B081218

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Abstract

This document provides a detailed protocol for the regioselective nitration of **4-methoxy-1-indanone** to synthesize 4-methoxy-5-nitro-1-indanone, a valuable intermediate in the development of various pharmaceutical compounds. The described method is a robust and reproducible procedure employing a mixture of fuming nitric acid and acetic anhydride, which serves as both a reagent and solvent. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate successful execution in a laboratory setting.

Introduction

4-Methoxy-1-indanone is a versatile bicyclic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules. The introduction of a nitro group onto the aromatic ring of this scaffold via electrophilic aromatic substitution significantly enhances its utility as a synthetic intermediate. The nitro group can be readily converted into other functional groups, such as amines, which are pivotal for the construction of complex heterocyclic systems and pharmacophores.

The methoxy group at the 4-position is an activating, ortho-, para-directing group, while the carbonyl group of the indanone ring is a deactivating, meta-directing group. The regiochemical outcome of the nitration is therefore directed primarily by the powerful activating effect of the

methoxy group, leading to the selective formation of 4-methoxy-5-nitro-1-indanone. This application note details a generalized laboratory-scale procedure for this transformation.

Reaction Scheme

Caption: Nitration of **4-Methoxy-1-indanone** to 4-Methoxy-5-nitro-1-indanone.

Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

- **4-Methoxy-1-indanone** (99%)
- Fuming Nitric Acid ($\geq 90\%$)
- Acetic Anhydride ($\geq 98\%$)
- Dichloromethane (DCM)
- Deionized Water
- Ice
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethanol (95%)

Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel

- Ice-salt bath
- Thermometer
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve **4-methoxy-1-indanone** (1.0 eq) in acetic anhydride (10 volumes). Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
- Addition of Nitrating Agent: While maintaining the temperature between 0 and 5 °C, add fuming nitric acid (1.5 eq) dropwise to the stirred solution over a period of 30-60 minutes.
- Reaction Monitoring: After the complete addition of nitric acid, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approximately 100 g of ice in 100 mL of water).
- Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude product by recrystallization from ethanol to yield 4-methoxy-5-nitro-1-indanone as a solid.

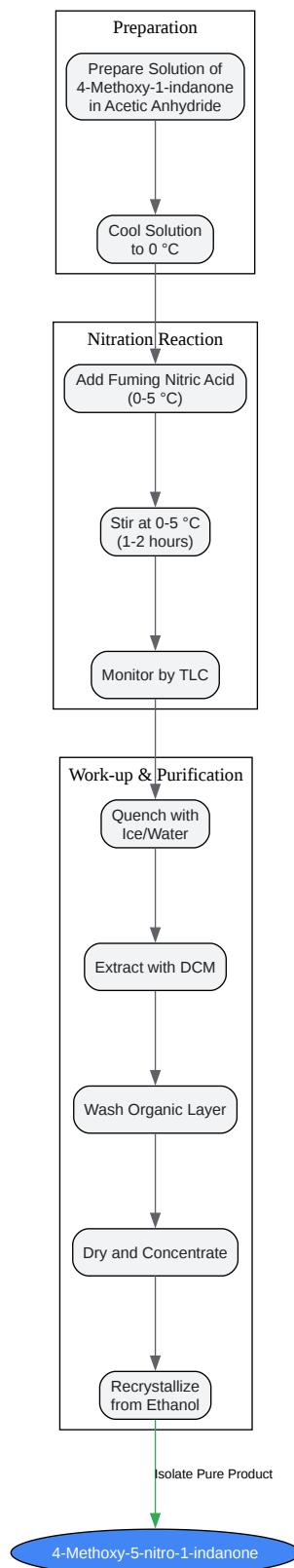
Data Presentation

The following table summarizes the key quantitative data for the nitration of **4-methoxy-1-indanone**. Please note that the yield is an estimate based on similar reactions and may vary.

Parameter	Value
Reactants	
4-Methoxy-1-indanone	1.0 equivalent
Fuming Nitric Acid	1.5 equivalents
Acetic Anhydride	10 volumes
Reaction Conditions	
Temperature	0-5 °C
Reaction Time	2-3 hours
Product	
4-Methoxy-5-nitro-1-indanone	-
Yield (Estimated)	75-85%
Purification Method	Recrystallization (Ethanol)

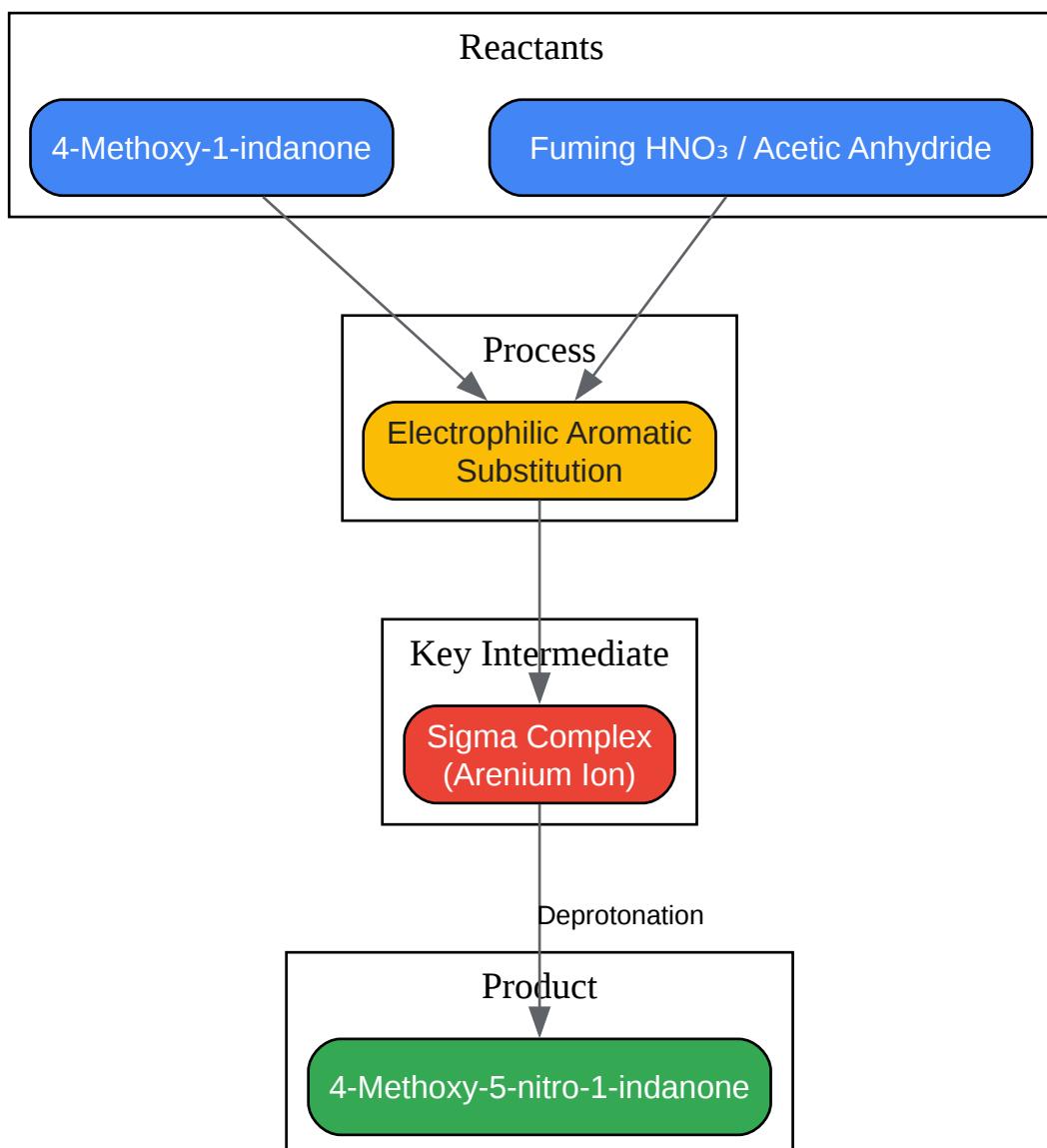
Mandatory Visualizations

Experimental Workflow

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Caption: Experimental workflow for the synthesis of 4-methoxy-5-nitro-1-indanone.

Signaling Pathway (Logical Relationship)



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